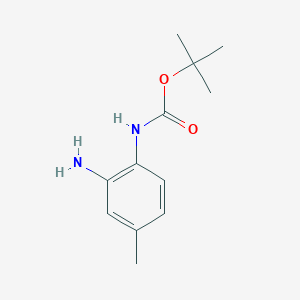

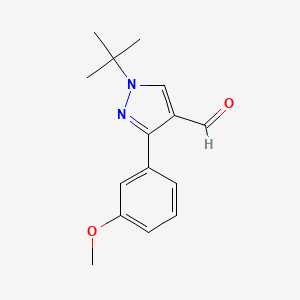

5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as “CFTA”) is a fluorinated triazole that has been studied extensively for its potential applications in both scientific research and drug development. CFTA has been shown to possess a wide range of biochemical and physiological effects, and its ability to bind to various proteins has been exploited in several areas of research.

Scientific Research Applications

Chemical Synthesis and Molecular Structure 5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are of interest due to their structural characteristics and potential in chemical synthesis. A protocol for the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates showcases the utility of triazole-based scaffolds in preparing biologically active compounds and peptidomimetics, illustrating the versatility of triazole chemistry beyond the Dimroth rearrangement (Ferrini et al., 2015). The study emphasizes the structural motives of triazole-containing dipeptides as turn inducers and their synthesis for applications like HSP90 inhibitors.

Luminescence Sensing and Material Science Lanthanide metal–organic frameworks (MOFs) based on a triazole-containing tricarboxylic acid ligand demonstrate the material's potential in luminescence sensing of metal ions and nitroaromatic compounds. The unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand's synthesis and the MOFs' selective detection capabilities highlight the application of triazole derivatives in sensing technologies and materials science (Wang et al., 2016).

Antioxidant and Anticancer Properties The synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, related structurally to the compound , demonstrates potent antioxidant activity. This research points to the broader chemical space of triazole derivatives for developing new antioxidant agents with potential therapeutic applications (Ghanbari Pirbasti et al., 2016). Additionally, the synthesis of 1,2,4-triazolo[3,4-b]-thiadiazole derivatives with reported anticancer activities further exemplifies the triazole ring's role in medicinal chemistry, underscoring its versatility in creating compounds with significant biological properties (Bhat et al., 2004).

Fluorescence and Photophysical Properties The synthesis and evaluation of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids reveal novel fluorophores with bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and the microenvironment. These compounds show potential for applications as pH sensors in biological research due to their aggregation-induced emission enhancement (AIEE) behavior, reversible pH responsiveness, and low toxicity (Safronov et al., 2020).

properties

IUPAC Name |

5-cyclopropyl-1-(3-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-8-2-1-3-9(6-8)16-11(7-4-5-7)10(12(17)18)14-15-16/h1-3,6-7H,4-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFONDASFXSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)